2-(2-Fluoro-5-methylphenyl)-4-hydroxypyridine
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Overview
Description
2-(2-Fluoro-5-methylphenyl)-4-hydroxypyridine is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)-4-hydroxypyridine typically involves the reaction of 2-fluoro-5-methylphenyl derivatives with pyridine derivatives under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile, such as a hydroxide ion, displaces a leaving group on the aromatic ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)-4-hydroxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Fluoro-5-methylphenyl)-4-hydroxypyridine can be compared with other similar compounds such as:
2-Fluoro-5-methylphenyl isocyanate: This compound contains an isocyanate group instead of a hydroxyl group, leading to different reactivity and applications.
2-Fluoro-5-methylphenol: This compound lacks the pyridine moiety, resulting in different chemical properties and uses.
5-Fluoro-2-methylphenyl isocyanate: Similar to 2-Fluoro-5-methylphenyl isocyanate but with a different substitution pattern on the aromatic ring.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-11(13)10(6-8)12-7-9(15)4-5-14-12/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHUZAIVJGTZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692474 |
Source
|
Record name | 2-(2-Fluoro-5-methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-06-8 |
Source
|
Record name | 2-(2-Fluoro-5-methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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